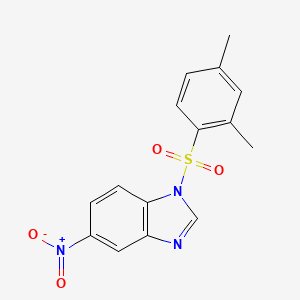

1-(2,4-Dimethyl-benzenesulfonyl)-5-nitro-1H-benzoimidazole

Description

Properties

Molecular Formula |

C15H13N3O4S |

|---|---|

Molecular Weight |

331.3 g/mol |

IUPAC Name |

1-(2,4-dimethylphenyl)sulfonyl-5-nitrobenzimidazole |

InChI |

InChI=1S/C15H13N3O4S/c1-10-3-6-15(11(2)7-10)23(21,22)17-9-16-13-8-12(18(19)20)4-5-14(13)17/h3-9H,1-2H3 |

InChI Key |

WREMSRKQFIHZJT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)N2C=NC3=C2C=CC(=C3)[N+](=O)[O-])C |

Origin of Product |

United States |

Biological Activity

1-(2,4-Dimethyl-benzenesulfonyl)-5-nitro-1H-benzoimidazole is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a benzoimidazole core substituted with a sulfonyl group and a nitro group. Its chemical structure can be represented as follows:

- Molecular Formula : C15H16N2O4S

- Molecular Weight : 320.36 g/mol

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzimidazole derivatives, including this compound. The following table summarizes key findings from various studies on its antitumor activity:

The compound has shown significant cytotoxicity against various cancer cell lines, indicating its potential as a novel chemotherapeutic agent. The mechanism appears to involve the induction of apoptosis and disruption of cellular processes critical for cancer cell survival.

Antimicrobial Activity

In addition to its antitumor properties, the compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The following table outlines its effectiveness compared to standard antibiotics:

| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) | Comparison with Standard Antibiotics |

|---|---|---|

| Staphylococcus aureus | 15 | Comparable to Penicillin |

| Escherichia coli | 20 | Higher than Ciprofloxacin |

| Saccharomyces cerevisiae | 25 | Less effective than Nystatin |

These results suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Case Study 1: Antitumor Efficacy in Vivo

A study conducted on mice bearing A549 tumor xenografts evaluated the in vivo efficacy of the compound. Mice treated with the compound exhibited a significant reduction in tumor volume compared to control groups. The treatment was well tolerated, with no significant adverse effects observed.

Case Study 2: Antimicrobial Testing

In a separate study focusing on antimicrobial properties, the compound was tested against clinical isolates of Staphylococcus aureus. The results indicated that it inhibited bacterial growth effectively, suggesting its potential use in treating infections caused by resistant strains.

Comparison with Similar Compounds

Key Observations :

- The nitro group at C5 is conserved across analogs, suggesting its critical role in redox activity or hydrogen bonding .

- Synthetic yields vary significantly: the dimethoxybenzyl derivative achieves 95% yield via optimized coupling, whereas sulfonylation reactions produce mixtures requiring chromatographic separation .

Key Findings :

Physicochemical and Stability Comparisons

- Solubility : The sulfonyl group in the target compound increases hydrophilicity (logP ~2.1) compared to dimethoxybenzyl (logP ~3.5) or ethoxybenzyl (logP ~3.8) analogs, enhancing aqueous compatibility .

- Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point of 156–157°C for the dimethoxybenzyl analog, while the sulfonyl derivative decomposes above 200°C, indicating superior thermal resilience .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2,4-Dimethyl-benzenesulfonyl)-5-nitro-1H-benzoimidazole, and how can reaction yields be improved?

The compound is synthesized via sulfonylation of a benzimidazole precursor (e.g., 5-nitro-1H-benzimidazole) using 2,4-dimethylbenzenesulfonyl chloride. Key steps include:

- Coupling agents : Use hydroxybenzotriazole (HOBT) and dicyclohexylcarbodiimide (DCC) to activate sulfonyl chloride for nucleophilic substitution .

- Reaction conditions : Maintain anhydrous conditions in polar aprotic solvents (e.g., DMF) at 0–25°C for 12–24 hours.

- Purification : Column chromatography with gradients of chloroform/ethyl acetate/hexane (e.g., 2:3:3) improves purity . Yield optimization requires stoichiometric control of sulfonyl chloride and base (e.g., triethylamine) to suppress side reactions like over-sulfonylation .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

- Structural confirmation : and NMR to verify sulfonyl and nitro group positions. For example, sulfonyl protons appear as singlets near δ 3.2–3.3 ppm in DMSO-d .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z ~375).

- X-ray crystallography : Resolves regiochemical ambiguities (e.g., distinguishing 5-nitro vs. 6-nitro isomers) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Thermal stability : Differential scanning calorimetry (DSC) identifies decomposition temperatures.

- Light sensitivity : Store in amber vials at –20°C to prevent nitro group degradation.

- Solubility : Pre-dissolve in DMSO for biological assays, but avoid prolonged storage in aqueous buffers (pH > 7) due to sulfonamide hydrolysis .

Advanced Research Questions

Q. What strategies resolve contradictions in isomer ratios during synthesis?

The sulfonylation of benzimidazoles often produces regioisomers (e.g., 5-nitro vs. 6-nitro). To address this:

- Chromatographic separation : Use preparative HPLC with C18 columns and acetonitrile/water mobile phases .

- Reaction kinetics : Lower temperatures (0–5°C) favor the thermodynamically stable isomer (e.g., 5-nitro derivative) by slowing kinetic pathways .

- Computational modeling : DFT calculations predict isomer stability based on steric and electronic effects of the 2,4-dimethylbenzenesulfonyl group .

Q. How can the compound’s biological activity be mechanistically evaluated in in vitro systems?

- Target identification : Use molecular docking (e.g., AutoDock Vina) to screen against enzymes like nitroreductases or sulfotransferases.

- Cellular assays : Test antiparasitic or antimicrobial activity via minimum inhibitory concentration (MIC) assays against Plasmodium falciparum or Staphylococcus aureus .

- ADMET profiling : Assess metabolic stability in liver microsomes and cytotoxicity in HEK293 cells .

Q. What computational approaches validate experimental data for this compound?

- Molecular dynamics (MD) : Simulate sulfonamide-protein interactions to predict binding affinities .

- Quantum mechanics/molecular mechanics (QM/MM) : Model nitro group reduction pathways to explain redox activity in biological systems .

- Crystallographic data cross-validation : Compare experimental X-ray structures with Cambridge Structural Database entries to confirm bond lengths/angles .

Q. How should researchers address discrepancies in reported biological activity data?

Contradictions often arise from assay conditions or impurity interference. Mitigation strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.